molecular formula C15H13BrFN B1406579 6-Bromo-1-(3-fluorobenzyl)indoline CAS No. 1627971-54-3

6-Bromo-1-(3-fluorobenzyl)indoline

Cat. No.: B1406579
CAS No.: 1627971-54-3
M. Wt: 306.17 g/mol
InChI Key: DGGAAOZGJFXOLS-UHFFFAOYSA-N
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Description

6-Bromo-1-(3-fluorobenzyl)indoline is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals. The structure of this compound includes a bromine atom at the 6th position and a 3-fluorobenzyl group attached to the nitrogen atom of the indoline ring.

Biochemical Analysis

Biochemical Properties

6-Bromo-1-(3-fluorobenzyl)indoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indoline derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indoline derivatives have been reported to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . Additionally, they can modulate inflammatory responses by affecting the production of pro-inflammatory cytokines.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indoline derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cancer cell growth and modulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indoline derivatives are metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its therapeutic and toxic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression.

Preparation Methods

The synthesis of 6-Bromo-1-(3-fluorobenzyl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indoline and 3-fluorobenzyl bromide.

    Bromination: The indoline is brominated at the 6th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    N-Alkylation: The brominated indoline undergoes N-alkylation with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent such as dimethylformamide (DMF).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

6-Bromo-1-(3-fluorobenzyl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced indoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to a variety of substituted indoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

6-Bromo-1-(3-fluorobenzyl)indoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to natural indole derivatives.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

6-Bromo-1-(3-fluorobenzyl)indoline can be compared with other indole derivatives such as:

    6-Bromoindoline: Lacks the 3-fluorobenzyl group, making it less versatile in certain applications.

    1-(3-Fluorobenzyl)indoline: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Chloro-1-(3-fluorobenzyl)indoline: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

6-bromo-1-[(3-fluorophenyl)methyl]-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFN/c16-13-5-4-12-6-7-18(15(12)9-13)10-11-2-1-3-14(17)8-11/h1-5,8-9H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGAAOZGJFXOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)Br)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-bromoindoline (750 mg, 3.79 mmol), 1-(bromomethyl)-3-fluorobenzene (697 pt, 5.68 mmol) and cesium carbonate (1.851 g, 5.68 mmol) in N,N-dimethylformamide (7.573 mL) was stirred at 110° C. for 2 hours. The mixture was cooled, diluted with 100 mL ethyl acetate, washed with water and brine, dried over magnesium sulfate, filtered and concentrated. Purification by silica gel flash chromatography (Isco®, Redi-Sep® column), eluting with a gradient of 2-50% ethyl acetate/hexane, afforded the title compound. LCMS: 306 (M+H)+.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
5.68 mmol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.851 g
Type
reactant
Reaction Step One
Quantity
7.573 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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